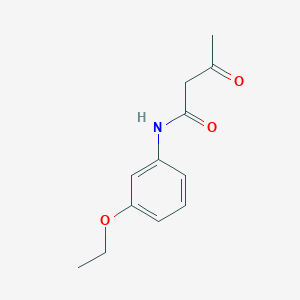

N-(3-ethoxyphenyl)-3-oxobutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-ethoxyphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety

Wirkmechanismus

Target of Action

N-(3-ethoxyphenyl)-3-oxobutanamide, also known as EPPTB, is a selective antagonist for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor (GPCR) that is activated by trace amines, such as tyramine and β-phenylethylamine . It is expressed in various regions of the brain involved in dopaminergic, serotonergic, and glutamatergic transmission .

Mode of Action

As an antagonist, EPPTB binds to TAAR1 and inhibits its activation . This prevents the receptor from responding to its agonists, thereby modulating the monoaminergic system

Biochemical Pathways

The inhibition of TAAR1 by EPPTB impacts several biochemical pathways. TAAR1 plays a crucial role in modulating the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . By inhibiting TAAR1, EPPTB can potentially influence these pathways and their downstream effects.

Pharmacokinetics

It has been noted that EPPTB has a poor pharmacokinetic profile, making it primarily useful for in vitro experiments . More research is needed to fully understand the ADME properties of EPPTB and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of EPPTB’s action largely depend on its inhibition of TAAR1. Given TAAR1’s role in modulating the monoaminergic system, EPPTB’s antagonistic action could potentially influence neurotransmission in the brain . .

Biochemische Analyse

Biochemical Properties

N-(3-ethoxyphenyl)-3-oxobutanamide has been found to interact with the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor primarily expressed in several peripheral organs and cells . This interaction suggests that this compound may play a role in modulating monoaminergic and glutamatergic neurotransmission .

Cellular Effects

It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been identified as a potential antagonist of TAAR1, suggesting that it may exert its effects at the molecular level by modulating the activity of this receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-3-oxobutanamide typically involves the reaction of 3-ethoxyaniline with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters and can lead to higher yields and consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-ethoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Wissenschaftliche Forschungsanwendungen

N-(3-ethoxyphenyl)-3-oxobutanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-ethoxyphenyl)acetamide: Similar in structure but lacks the 3-oxobutanamide moiety.

N-(3-methoxyphenyl)-3-oxobutanamide: Similar but with a methoxy group instead of an ethoxy group.

N-(3-ethoxyphenyl)-2-oxobutanamide: Similar but with a different position of the oxo group

Uniqueness

N-(3-ethoxyphenyl)-3-oxobutanamide is unique due to the presence of both the ethoxy group and the 3-oxobutanamide moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Biologische Aktivität

N-(3-ethoxyphenyl)-3-oxobutanamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, structural characteristics, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of 3-oxobutanamides , characterized by a β-diketone functional group. The compound's molecular formula is C12H15NO3, indicating the presence of an ethoxy group on the aromatic ring, which can influence its solubility and reactivity. The structure can exist in tautomeric forms, making it susceptible to various chemical reactions, including electrophilic substitutions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions : Combining ethoxyphenyl derivatives with 3-oxobutanoyl chlorides.

- Amidation Reactions : Utilizing amines to form amides from carboxylic acids or their derivatives.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

- Analgesic Effects : Similar to other derivatives in its class, it may interact with pain pathways in the central nervous system, potentially offering pain relief comparable to known analgesics like phenacetin .

- Antioxidant Activity : Some studies have suggested that compounds with similar structures demonstrate antioxidant properties, which could contribute to their therapeutic effects.

- Antimicrobial Activity : There is emerging evidence that related compounds exhibit bactericidal properties against Gram-positive bacteria, suggesting potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

-

Multicomponent Reactions : A study demonstrated that N-(2-ethoxyphenyl)-3-oxobutanamide can undergo heterocyclization reactions under various conditions, leading to the formation of diverse heterocyclic compounds . This highlights the compound's versatility in synthetic chemistry.

Reaction Conditions Product Formed Ultrasonication Dihydroisoxazolopyridine Stirring at room temperature Benzoxazocine derivative - Structure–Activity Relationship (SAR) : Research has focused on the SAR of oxobutanamide derivatives, revealing that modifications in the aryl substituent significantly affect biological activity. For instance, the introduction of different substituents can enhance solubility and bioactivity, which is crucial for drug development .

Eigenschaften

IUPAC Name |

N-(3-ethoxyphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-11-6-4-5-10(8-11)13-12(15)7-9(2)14/h4-6,8H,3,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGHHCNHNJYYHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.